Sulfamerazin-Natrium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Sulfamerazine sodium has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of sulfonamide chemistry and reactivity.

Biology: Used in studies of bacterial resistance mechanisms and the development of new antibacterial agents.

Medicine: Used in clinical research to evaluate its efficacy and safety in treating bacterial infections.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems

Wirkmechanismus

Sulfamerazine sodium exerts its antibacterial effects by inhibiting the bacterial enzyme dihydropteroate synthetase. This enzyme is essential for the synthesis of dihydrofolic acid, a precursor to folic acid, which is necessary for bacterial growth and replication. By competing with para-aminobenzoic acid for binding to dihydropteroate synthetase, sulfamerazine sodium effectively halts bacterial growth .

Safety and Hazards

Sulfamerazine may cause nausea, vomiting, diarrhea, and hypersensitivity reactions . Hematologic effects such as anemia, agranulocytosis, thrombocytopenia, and hemolytic anemia in patients with glucose-6-phosphate dehydrogenase deficiency may also occur . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation .

Zukünftige Richtungen

There are ongoing studies on the effects of Sulfamerazine on the structural characteristics of Sodium Alginate Biopolymeric Films . The doping of Sulfamerazine into the Sodium Alginate (SA) polymer matrix has been proven to have a significant effect on the morphological, structural, and mechanical properties of the resulting films . This opens up new possibilities for the use of Sulfamerazine in various applications.

Biochemische Analyse

Biochemical Properties

Sulfamerazine sodium inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase . This interaction is crucial in the biochemical reactions that the drug participates in. The inhibition of dihydrofolic acid synthesis decreases the synthesis of bacterial nucleotides and DNA .

Cellular Effects

Sulfamerazine sodium exerts its effects on various types of cells, primarily bacterial cells. By inhibiting the synthesis of dihydrofolic acid, it disrupts bacterial DNA synthesis, thereby inhibiting bacterial growth . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Sulfamerazine sodium involves its competition with PABA for binding to dihydropteroate synthetase . This competition inhibits the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is necessary for the synthesis of purines and dTMP . This inhibition disrupts bacterial DNA synthesis and results in bacteriostatic effects .

Dosage Effects in Animal Models

In animal models, the effects of Sulfamerazine sodium can vary with different dosages

Metabolic Pathways

Sulfamerazine sodium is involved in the metabolic pathway that synthesizes dihydrofolic acid in bacteria . It competes with PABA for binding to dihydropteroate synthetase, an enzyme involved in the synthesis of dihydrofolic acid .

Transport and Distribution

As a sulfonamide, it is likely to be distributed throughout the body after administration .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with dihydropteroate synthetase .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sulfamerazine sodium is synthesized through a series of chemical reactions involving sulfanilamide and other reagents. The synthesis typically involves the following steps:

Nitration: Sulfanilamide is nitrated to form a nitro derivative.

Reduction: The nitro derivative is reduced to form an amino derivative.

Condensation: The amino derivative is condensed with a suitable aldehyde or ketone to form the final product.

Industrial Production Methods

In industrial settings, the production of sulfamerazine sodium involves large-scale chemical reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The process includes:

Raw Material Preparation: High-purity sulfanilamide and other reagents are prepared.

Reaction Control: The reactions are carefully monitored to maintain optimal conditions.

Purification: The final product is purified using techniques such as crystallization and filtration.

Analyse Chemischer Reaktionen

Types of Reactions

Sulfamerazine sodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include halides and amines.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamide derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sulfadiazine: Another sulfonamide antibacterial agent used in combination with pyrimethamine to treat toxoplasmosis.

Sulfamethazine: Used to treat bacterial infections in veterinary medicine.

Sulfamethizole: Used to treat urinary tract infections.

Uniqueness

Sulfamerazine sodium is unique in its specific structure, which includes a methyl group on the pyrimidine ring. This structural feature contributes to its distinct pharmacokinetic properties and spectrum of antibacterial activity .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Sulfamerazine sodium involves the reaction of sulfanilamide with sodium hydroxide and sodium nitrite in the presence of hydrochloric acid to form diazonium salt. The diazonium salt is then coupled with 4-aminobenzenesulfonic acid to form the final product, Sulfamerazine sodium.", "Starting Materials": [ "Sulfanilamide", "Sodium hydroxide", "Sodium nitrite", "Hydrochloric acid", "4-aminobenzenesulfonic acid" ], "Reaction": [ "Step 1: Dissolve 10 g of sulfanilamide in 100 mL of water.", "Step 2: Add 10 g of sodium hydroxide and stir the mixture for 15 minutes.", "Step 3: Add 6.5 g of sodium nitrite slowly to the mixture while maintaining the temperature at 0-5°C.", "Step 4: Add 10 mL of 6 M hydrochloric acid dropwise to the mixture and stir for 5 minutes.", "Step 5: Add 10 g of 4-aminobenzenesulfonic acid to the mixture and stir for 30 minutes.", "Step 6: Filter the mixture and wash the precipitate with water.", "Step 7: Dry the precipitate at 60°C to obtain the final product, Sulfamerazine sodium." ] } | |

CAS-Nummer |

127-58-2 |

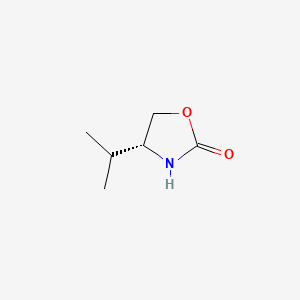

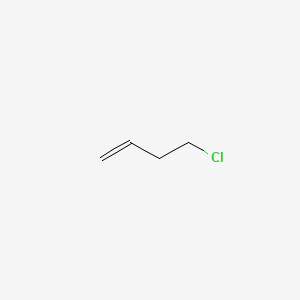

Molekularformel |

C11H12N4NaO2S |

Molekulargewicht |

287.30 g/mol |

IUPAC-Name |

sodium;(4-aminophenyl)sulfonyl-(4-methylpyrimidin-2-yl)azanide |

InChI |

InChI=1S/C11H12N4O2S.Na/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10;/h2-7H,12H2,1H3,(H,13,14,15); |

InChI-Schlüssel |

XEAKUBSUGWQDRM-UHFFFAOYSA-N |

SMILES |

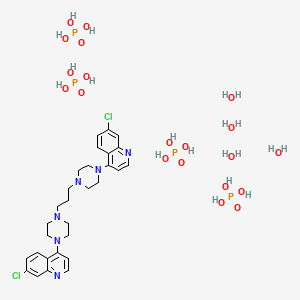

CC1=NC(=NC=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |

Kanonische SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N.[Na] |

Aussehen |

White or light yellow crystalline powder |

Andere CAS-Nummern |

127-58-2 |

Piktogramme |

Irritant |

Synonyme |

sodium; (4-aminophenyl)sulfonyl-(4-methylpyrimidin-2-yl)azanide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine](/img/structure/B1662095.png)